4-Acetylbenzoyl chloride

Catalog No.
S732901
CAS No.
31076-84-3
M.F
C9H7ClO2
M. Wt
182.6 g/mol
Availability
In Stock
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4-Acetylbenzoyl chloride

CAS Number

31076-84-3

Product Name

4-Acetylbenzoyl chloride

IUPAC Name

4-acetylbenzoyl chloride

Molecular Formula

C9H7ClO2

Molecular Weight

182.6 g/mol

InChI

InChI=1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3

InChI Key

UZPDKLGPANSZTM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(=O)Cl

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)Cl

4-Acetylbenzoyl chloride is an organic compound with the molecular formula C₉H₇ClO₂. It is classified as an acid chloride, specifically a derivative of benzoyl chloride, where an acetyl group is substituted at the para position of the benzoyl moiety. This compound is characterized by its reactivity due to the presence of the acyl chloride functional group, making it a valuable intermediate in organic synthesis.

4-Acetylbenzoyl chloride is a hazardous compound due to several factors:

  • Corrosivity: The acyl chloride group can react with tissues, causing severe irritation, burns, and eye damage upon contact.
  • Lachrymator: It can irritate the eyes, causing tearing and discomfort.
  • Reactivity: Reacts readily with water, releasing hydrochloric acid fumes which are irritating to the respiratory system.
  • Flammability: May be flammable and decompose upon heating, releasing toxic fumes.
Typical of acid chlorides:

  • Nucleophilic Acyl Substitution: This is the primary reaction pathway for acid chlorides. Nucleophiles such as alcohols, amines, and water can react with 4-acetylbenzoyl chloride to form esters, amides, and carboxylic acids, respectively .
  • Hydrolysis: When treated with water, 4-acetylbenzoyl chloride hydrolyzes to yield 4-acetylbenzoic acid and hydrochloric acid. The reaction can be facilitated by using a base to neutralize the hydrochloric acid produced .
  • Reduction: Reduction of 4-acetylbenzoyl chloride using lithium aluminum hydride converts it into 4-acetylbenzyl alcohol .
  • Reactions with Grignard Reagents: When reacted with Grignard reagents, it forms tertiary alcohols via nucleophilic addition followed by elimination of the chloride ion .

The synthesis of 4-acetylbenzoyl chloride typically involves the following steps:

  • Starting Material Preparation: The synthesis begins with 4-acetylbenzoic acid.
  • Chlorination: The acid is treated with thionyl chloride or phosphorus pentachloride to convert it into the corresponding acid chloride (4-acetylbenzoyl chloride). This step is crucial as it introduces the reactive acyl chloride functionality .

4-Acetylbenzoyl chloride finds applications in various fields:

  • Organic Synthesis: It is used as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Dyes and Pigments: Compounds derived from 4-acetylbenzoyl chloride are utilized in producing dyes and pigments due to their ability to form stable complexes.
  • Polymer Chemistry: It can be employed in polymerization processes to introduce functional groups into polymers.

Interaction studies involving 4-acetylbenzoyl chloride primarily focus on its reactivity with nucleophiles. For example, its interaction with different amines leads to the formation of various amides, which can be evaluated for their biological activities. Additionally, studies may explore how substituents on the aromatic ring influence reactivity and stability.

Several compounds share structural similarities with 4-acetylbenzoyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Benzoyl ChlorideC₇H₅ClOSimple structure; lacks acetyl substituent
Acetyl ChlorideC₂H₃ClOSmaller size; primarily used for acetylation
4-Acetoxybenzoyl ChlorideC₉H₉ClO₃Contains an ether functional group instead of a ketone
4-Ethylbenzoyl ChlorideC₉H₉ClOEthyl substituent instead of acetyl

4-Acetylbenzoyl chloride is unique due to its combination of both acetyl and benzoyl functionalities, which allows for diverse chemical transformations not readily available in simpler analogs.

Direct Acetylation-Chlorination Routes from Precursor Compounds

The synthesis of 4-acetylbenzoyl chloride primarily involves the conversion of 4-acetylbenzoic acid through direct chlorination methodologies . The most established route begins with 4-acetylbenzoic acid as the immediate precursor, which undergoes chlorination to form the corresponding acyl chloride [2]. This transformation represents a fundamental nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom [3].

The direct chlorination approach typically employs thionyl chloride as the primary chlorinating agent . The reaction proceeds through a well-established mechanism where thionyl chloride attacks the carbonyl carbon of 4-acetylbenzoic acid, forming an intermediate chlorosulfite species [4]. This intermediate subsequently decomposes to yield 4-acetylbenzoyl chloride, sulfur dioxide, and hydrogen chloride as byproducts [4] [3]. The reaction conditions generally require heating to facilitate the transformation and ensure complete conversion [5].

Alternative chlorinating agents include oxalyl chloride in combination with dimethylformamide as a catalyst [6]. This method offers advantages in terms of reaction control and product isolation, as the byproducts are gaseous and easily removed from the reaction mixture [6]. The oxalyl chloride-mediated chlorination proceeds through formation of an activated intermediate that facilitates the substitution of the hydroxyl group [7].

Table 1: Comparative Analysis of Direct Chlorination Methods

Chlorinating AgentReaction Temperature (°C)Reaction Time (hours)Yield (%)Major Byproducts
Thionyl chloride60-802-485-95Sulfur dioxide, Hydrogen chloride
Oxalyl chloride/Dimethylformamide20-251-290-98Carbon monoxide, Carbon dioxide, Hydrogen chloride
Phosphorus pentachloride25-403-670-85Phosphorus oxychloride, Hydrogen chloride

The preparation of the precursor 4-acetylbenzoic acid can be achieved through oxidative methodologies starting from para-methylacetophenone [2]. Potassium permanganate oxidation represents the classical approach, where the methyl group undergoes complete oxidation to form the carboxylic acid functionality while preserving the acetyl substituent [2]. Alternative synthetic routes involve Friedel-Crafts acylation followed by carboxylation reactions [8].

Phosphorus Trichloride-Mediated Chlorination Mechanisms

Phosphorus trichloride represents an atom-efficient alternative for the synthesis of 4-acetylbenzoyl chloride from 4-acetylbenzoic acid [9] [10]. The mechanism involves a multi-step process where phosphorus trichloride serves as both the chlorinating agent and the activating species [9]. The reaction initiates through coordination of the carboxylic acid carbonyl oxygen to the electron-deficient phosphorus center [10].

The proposed mechanism begins with formation of a four-centered transition state where the carbonyl oxygen attacks the phosphorus atom while a chloride ion simultaneously attacks the carbonyl carbon [10]. This concerted process leads to formation of an intermediate species that undergoes subsequent carbon-oxygen bond cleavage and hydrogen transfer to generate the acyl chloride product [10]. The phosphorus-containing byproduct formed is phosphonic acid, which is readily separated due to its insolubility in organic solvents [9].

Table 2: Phosphorus Trichloride Chlorination Optimization Data

SolventTemperature (°C)Time (hours)Yield (%)Atom Efficiency (%)
Acetonitrile8037895
Dichloromethane6046592
Hexane8055889
Dioxane10036291

The electronic effects of substituents significantly influence the reaction rate and efficiency [9]. Electron-rich aromatic systems, such as those containing methoxy groups, exhibit enhanced reactivity compared to electron-deficient systems bearing trifluoromethyl or nitro substituents [9]. This reactivity pattern follows the expected trend for electrophilic aromatic substitution mechanisms, where electron-donating groups facilitate the reaction process [11].

The phosphorus trichloride method demonstrates superior atom economy compared to traditional chlorinating agents [9] [10]. Theoretical calculations indicate that all three chlorine atoms in phosphorus trichloride can participate in the chlorination process, resulting in formation of three equivalents of acyl chloride per equivalent of phosphorus trichloride consumed [12]. This high atom utilization makes the method environmentally advantageous and economically favorable for large-scale synthesis [10].

Solvent Effects and Reaction Optimization Strategies

Solvent selection plays a critical role in optimizing the synthesis of 4-acetylbenzoyl chloride, influencing both reaction kinetics and product selectivity [13]. Polar aprotic solvents generally provide superior results compared to protic or non-polar alternatives [9]. Acetonitrile emerges as the optimal solvent choice for phosphorus trichloride-mediated chlorination, offering enhanced solubility for both reactants and improved reaction rates [11] [9].

The solvent effects can be attributed to several factors including dielectric constant, coordinating ability, and thermal stability under reaction conditions [13]. Dichloromethane provides moderate performance due to its appropriate polarity and chemical inertness, while maintaining compatibility with subsequent workup procedures [14]. Hexane and other non-polar solvents show reduced efficiency due to poor solubility of the carboxylic acid substrate [9].

Table 3: Solvent Optimization Parameters for 4-Acetylbenzoyl Chloride Synthesis

SolventDielectric ConstantBoiling Point (°C)Reaction Rate (relative)Product Purity (%)
Acetonitrile37.5821.0098
Dichloromethane8.9400.7595
Tetrahydrofuran7.6660.6892
Toluene2.41110.4588

Temperature optimization studies reveal that moderate heating enhances reaction rates without compromising product stability [9]. For phosphorus trichloride-mediated reactions, temperatures between 60-80°C provide optimal balance between reaction efficiency and product integrity [11]. Higher temperatures may lead to decomposition or side reactions, while lower temperatures result in incomplete conversion and extended reaction times [9].

Reaction concentration effects demonstrate that moderately concentrated solutions favor product formation while preventing precipitation of intermediates [14]. Typical substrate concentrations range from 0.1 to 0.5 molar in the chosen solvent system [9]. Catalyst addition, particularly dimethylformamide in oxalyl chloride reactions, significantly accelerates the transformation and improves overall yields [6].

Byproduct Analysis and Atom Efficiency Calculations

The byproduct profile of 4-acetylbenzoyl chloride synthesis varies significantly depending on the chosen chlorinating methodology [15]. Thionyl chloride-based reactions generate sulfur dioxide and hydrogen chloride as primary byproducts, both of which are gaseous and easily removed from the reaction mixture [4] [3]. The atom efficiency for this route can be calculated considering the molecular weights of reactants and desired products [15].

For the thionyl chloride method, the atom efficiency calculation yields approximately 76% based on the molecular weight ratio of 4-acetylbenzoyl chloride (182.6 g/mol) to the sum of 4-acetylbenzoic acid (164.2 g/mol) and thionyl chloride (119.0 g/mol) [15]. This calculation excludes gaseous byproducts that do not contribute to waste streams requiring disposal [15].

Table 4: Atom Efficiency Analysis for Different Synthetic Routes

MethodReactant MW (g/mol)Product MW (g/mol)Byproduct MW (g/mol)Atom Efficiency (%)
Thionyl chloride283.2182.6100.664.5
Oxalyl chloride/Dimethylformamide291.2182.6108.662.7
Phosphorus trichloride328.8546.0 (3 equiv)82.087.0

The phosphorus trichloride method demonstrates superior atom efficiency when considering the stoichiometric formation of three equivalents of acyl chloride [9] [10]. The phosphonic acid byproduct represents a minor mass contribution and can be effectively recycled or utilized in other applications [10]. This method aligns with green chemistry principles by minimizing waste generation and maximizing atom utilization [16].

Reaction mass efficiency calculations incorporate both yield and atom economy considerations [15]. The phosphorus trichloride route achieves reaction mass efficiency values exceeding 80% under optimized conditions, significantly surpassing traditional chlorinating methods [9]. These efficiency metrics become increasingly important for industrial-scale synthesis where waste minimization and cost reduction are primary concerns [15].

4-Acetylbenzoyl chloride represents a significant example of a para-disubstituted benzoyl chloride derivative containing both electron-withdrawing acid chloride and ketone functional groups [1]. The comprehensive spectroscopic analysis of this compound requires examination through multiple analytical techniques, each providing distinct structural information that collectively enables complete molecular characterization [2] [3].

Infrared Spectral Signatures and Functional Group Analysis

Infrared spectroscopy provides definitive identification of the functional groups present in 4-acetylbenzoyl chloride through characteristic vibrational frequencies [2] [4]. The compound exhibits two prominent carbonyl stretching absorptions that serve as primary diagnostic features for structural elucidation [5] [6].

The acid chloride carbonyl group displays a very strong absorption between 1770-1780 cm⁻¹, consistent with aromatic acid chlorides [2] [4]. This frequency represents a shift to lower wavenumbers compared to aliphatic acid chlorides due to conjugation with the aromatic ring system [6] [7]. The electron-withdrawing nature of the chlorine atom induces significant polarization of the carbonyl bond, resulting in the characteristically high frequency and intense absorption [8].

The aromatic ketone carbonyl of the acetyl substituent manifests as a strong absorption in the 1680-1690 cm⁻¹ region [9] [10]. This position reflects the conjugation between the ketone carbonyl and the aromatic ring, which reduces the bond order and lowers the stretching frequency by approximately 25-30 cm⁻¹ relative to aliphatic ketones [11] [12]. The intensity and position of this band confirm the presence of an aromatic methyl ketone functionality [10].

Para-disubstituted benzene rings exhibit characteristic out-of-plane C-H bending vibrations between 790-830 cm⁻¹ [13] [14]. This absorption pattern, combined with the absence of ring bending modes near 690 cm⁻¹, provides definitive confirmation of the para-substitution pattern on the benzene ring [13] [15]. The aromatic C=C stretching vibrations appear as medium to strong absorptions in the 1500-1600 cm⁻¹ region, while aromatic C-H stretching occurs at 3050-3100 cm⁻¹ [16] [4].

The methyl group of the acetyl substituent contributes diagnostic absorptions including C-H stretching vibrations at 2850-3000 cm⁻¹ and the characteristic umbrella mode at 1360-1375 cm⁻¹ [10] [17]. The unusually high intensity of the methyl umbrella mode serves as a diagnostic indicator for methyl ketone functionality [10].

Table 1: Infrared Spectroscopic Assignments for 4-Acetylbenzoyl chloride

Functional GroupFrequency (cm⁻¹)IntensityAssignment
Acid Chloride C=O Stretch1770-1780Very StrongC=O stretch of benzoyl chloride group
Aromatic Ketone C=O Stretch1680-1690StrongC=O stretch of acetyl ketone group
Para-disubstituted Benzene C-H Out-of-plane Bending790-830StrongPara-substituted benzene fingerprint
Aromatic C=C Stretching1500-1600Medium-StrongAromatic ring stretching vibrations
Aromatic C-H Stretching3050-3100MediumAromatic hydrogen stretching
Aliphatic C-H Stretching (Methyl)2850-3000MediumMethyl group C-H stretching
Methyl C-H Bending1360-1375MediumMethyl group umbrella mode

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-acetylbenzoyl chloride through analysis of both proton and carbon environments [18] [19]. The compound exhibits distinct resonance patterns that reflect the electronic effects of the electron-withdrawing substituents and the aromatic ring system [3] [20].

¹H Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 4-acetylbenzoyl chloride displays three distinct resonance environments reflecting the compound's structural features [19] [3]. The aromatic protons experience significant deshielding due to the aromatic ring current and the electron-withdrawing effects of both substituents [3] [21].

Aromatic protons ortho to the acid chloride group appear as a doublet at 8.1-8.3 ppm with a coupling constant of 8-9 Hz, integrating for two protons [19] [21]. This downfield chemical shift reflects the combined deshielding effects of the aromatic ring and the strongly electron-withdrawing acid chloride substituent [3] [22]. The ortho coupling pattern confirms the para-disubstituted nature of the benzene ring [22] [23].

The aromatic protons ortho to the acetyl group resonate as a doublet at 8.0-8.2 ppm, also with 8-9 Hz coupling and two-proton integration [19] [21]. While these protons experience similar aromatic deshielding, the slightly upfield position relative to the acid chloride-adjacent protons reflects the comparatively weaker electron-withdrawing effect of the ketone carbonyl [3] [24].

The acetyl methyl group appears as a sharp singlet at 2.6-2.7 ppm, integrating for three protons [19] [17]. This chemical shift is characteristic of methyl groups adjacent to aromatic ketone carbonyls, where the electron-withdrawing effect of the carbonyl group causes downfield displacement relative to typical aliphatic methyl resonances [17] [24].

Table 2: ¹H Nuclear Magnetic Resonance Chemical Shift Assignments for 4-Acetylbenzoyl chloride

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic H ortho to COCl8.1-8.3Doublet2H8-9
Aromatic H ortho to COCH₃8.0-8.2Doublet2H8-9
Acetyl Methyl Group2.6-2.7Singlet3H-

¹³C Nuclear Magnetic Resonance Structural Confirmation

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through identification of all carbon environments in 4-acetylbenzoyl chloride [25] [26]. The spectrum exhibits seven distinct carbon resonances corresponding to the different electronic environments within the molecule [27] [28].

The acid chloride carbonyl carbon appears in the characteristic carboxylic acid derivative region at 167-170 ppm [29] [26]. This chemical shift range distinguishes acid chlorides from ketones and aldehydes, which resonate at higher frequencies [29] [25]. The deshielding reflects the electron-withdrawing effect of the chlorine atom and the partial double-bond character of the carbon-oxygen bond [27].

The aromatic ketone carbonyl carbon of the acetyl group resonates at 196-198 ppm, consistent with aromatic ketones [26] [12]. This downfield position results from the reduced electron density at the carbonyl carbon due to conjugation with the aromatic ring system [28] [30]. The chemical shift confirms the presence of an α,β-unsaturated ketone system [26].

The quaternary aromatic carbons bearing the substituents appear at 136-138 ppm for the carbon attached to the acid chloride and 140-142 ppm for the carbon bearing the acetyl group [25] [20]. These chemical shifts reflect the electron-withdrawing effects of the respective substituents and their influence on the aromatic ring electron density [27] [16].

Aromatic CH carbons ortho to the acid chloride group resonate at 130-132 ppm, while those ortho to the acetyl group appear at 128-130 ppm [25] [16]. The slight difference in chemical shifts reflects the varying degrees of electron withdrawal by the two substituents [27] [28].

The acetyl methyl carbon appears at 26-27 ppm, characteristic of methyl groups adjacent to aromatic ketone carbonyls [25] [17]. This chemical shift confirms the identity of the acetyl substituent and its attachment to the aromatic ring [27].

Table 3: ¹³C Nuclear Magnetic Resonance Chemical Shift Assignments for 4-Acetylbenzoyl chloride

Carbon EnvironmentChemical Shift (δ, ppm)Assignment
Acid Chloride Carbonyl (COCl)167-170Deshielded carboxylic acid derivative carbonyl
Ketone Carbonyl (COCH₃)196-198Aromatic ketone carbonyl
Aromatic Carbon (C-COCl)136-138Quaternary aromatic carbon bearing COCl
Aromatic Carbon (C-COCH₃)140-142Quaternary aromatic carbon bearing COCH₃
Aromatic CH ortho to COCl130-132Aromatic CH deshielded by electron-withdrawing COCl
Aromatic CH ortho to COCH₃128-130Aromatic CH deshielded by electron-withdrawing COCH₃
Acetyl Methyl Carbon26-27Methyl carbon of acetyl group

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-acetylbenzoyl chloride reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [31] [32]. The electron impact ionization generates a molecular ion with the characteristic chlorine isotope pattern, followed by predictable fragmentations based on bond strengths and stabilization of resulting cations [33] [34].

The molecular ion appears as a weak peak at m/z 182/184, exhibiting the characteristic 3:1 intensity ratio for monochlorinated compounds [33] [35]. The low intensity of the molecular ion reflects the instability of the radical cation and its tendency to undergo rapid fragmentation [32] [34].

The base peak typically occurs at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺ [36] [32]. This fragment represents one of the most stable cations in aromatic mass spectrometry and commonly dominates spectra of benzoyl-containing compounds [31] [37]. The stability arises from resonance delocalization and the favorable alpha-cleavage pathway [32] [38].

Alpha-cleavage of the acetyl group generates a significant fragment at m/z 139/141 through loss of the acetyl radical [M-43]⁺ [31] [33]. This fragmentation represents a characteristic pattern for methyl ketones and provides confirmation of the acetyl substituent [39] [32]. The resulting cation retains the acid chloride functionality and exhibits the chlorine isotope pattern [33].

Loss of carbon monoxide from the molecular ion produces a fragment at m/z 154 [M-28]⁺, representing a common fragmentation pathway for carbonyl-containing compounds [31] [32]. This neutral loss provides evidence for the presence of carbonyl functionality and typically occurs through rearrangement processes [39] [34].

The acetyl cation appears as an intense peak at m/z 43 [CH₃CO]⁺, confirming the presence of the acetyl group through characteristic alpha-cleavage of the ketone functionality [31] [33]. This fragment serves as a diagnostic ion for acetyl-containing compounds [32] [39].

Further fragmentation of the benzoyl cation yields the phenyl cation at m/z 77 [C₆H₅]⁺ through loss of carbon monoxide [32] [38]. This secondary fragmentation pathway is characteristic of aromatic compounds and provides additional structural confirmation [31] [37].

Table 4: Mass Spectrometric Fragmentation Patterns for 4-Acetylbenzoyl chloride

m/zRelative Intensity (%)Fragment AssignmentFragmentation Mechanism
182/1845-15Molecular ion [M]⁺ (chlorine isotope pattern)Electron impact ionization
15420-30Loss of CO from molecular ion [M-28]⁺α-cleavage adjacent to carbonyl
139/14140-60Loss of COCH₃ from molecular ion [M-43]⁺α-cleavage of acetyl group
11125-35Acetylbenzenium ion [C₆H₄COCH₃]⁺Loss of COCl from molecular ion
10580-100Benzoyl cation [C₆H₅CO]⁺Common benzoyl fragment in aromatic compounds
7760-80Phenyl cation [C₆H₅]⁺Further fragmentation of benzoyl cation
4370-90Acetyl cation [CH₃CO]⁺α-cleavage of acetyl ketone

XLogP3

2.6

Wikipedia

4-Acetylbenzoyl chloride

Dates

Last modified: 08-15-2023
Lee & Morandi. Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides. Nature Chemistry, doi: 10.1038/s41557-018-0078-8, published online 6 August 2018

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